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3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide
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Overview
Description
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. Common synthetic routes include:
Transition Metal Catalyzed Reactions: Utilizing catalysts such as copper or silver to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: Employing reducing agents to cyclize precursor molecules into the indazole structure.
Nitration and Amination: Introducing nitro and amino groups through nitration and amination reactions, respectively.
Industrial Production Methods
Industrial production methods often focus on optimizing yield and purity while minimizing byproducts. Techniques such as solvent-free reactions and the use of efficient catalysts are commonly employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have demonstrated its ability to inhibit cell growth across various cancer cell lines, including colon and melanoma. For instance, the compound exhibited GI50 values ranging from 0.041 to 33.6 μM, indicating potent antiproliferative effects against these cell types .
Case Study:
A study evaluated several derivatives of indazole compounds for their anticancer properties. The most active derivative, similar to 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide, showed significant inhibition of cancer cell proliferation and induced cell cycle arrest in the G0-G1 phase .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly targeting tyrosine kinases involved in cellular signaling pathways associated with cancer and other diseases. Inhibition of these kinases can disrupt abnormal cell proliferation and signaling .
Mechanism of Action:
The compound binds to specific sites on the kinase enzymes, preventing their activity and thus altering downstream signaling pathways that promote tumor growth .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of indazole derivatives. Compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents .
Activity Type | Target | IC50/EC50 (μM) | Notes |
---|---|---|---|
Anticancer | Colon Cancer Cells | 0.041 - 33.6 | Effective against multiple cancer types |
Enzyme Inhibition | Tyrosine Kinases | Varies | Disrupts signaling pathways |
Antimicrobial | Various Bacterial Strains | Varies | Potential for new antimicrobial agents |
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For instance, it may inhibit cell growth by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: Similar structure but with a chloro group instead of a nitro group.
3-Amino-N-phenyl-1H-indazole-1-carboxamides: Variants with different substituents on the phenyl ring.
Uniqueness
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, in particular, plays a crucial role in its reactivity and potential therapeutic applications .
Biological Activity
3-Amino-N-(4-benzylphenyl)-5-nitro-1H-indazole-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antiproliferative effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H17N5O3
- Molecular Weight : 387.39 g/mol
- CAS Number : 1263320-06-4
- Purity : >97% .
Synthesis
The compound is synthesized through the reaction of 3-aminoindazole derivatives with phenyl isocyanate, resulting in various substituted indazole carboxamides. This synthetic pathway allows for the modification of the compound to enhance its biological efficacy .
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Key findings include:
- In Vitro Studies : The compound demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
- GI(50) Values : The most active derivatives exhibited GI(50) values ranging from 0.041 to 33.6 μM, with a mean GI(50) of 1.90 μM, indicating strong growth inhibition particularly in colon and melanoma cell lines .
Table 1: Antiproliferative Activity Summary
Cell Line Type | GI(50) Range (μM) | Mean GI(50) (μM) | Notable Effects |
---|---|---|---|
Leukemia | 0.0153 - 33.6 | 1.90 | Blockage in G0-G1 phase |
Non-Small Cell Lung | Various | ||
Colon | Various | Strong inhibition observed | |
Melanoma | Various | Strong inhibition observed | |
Ovarian | Various |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0-G1 phase, which is critical for inhibiting tumor growth .
- pRb Regulation : It has been shown to increase the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, suggesting a mechanism that may involve modulation of cell cycle regulatory proteins .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antineoplastic Activity : In a study involving 60 human cancer cell lines derived from seven different types of cancer, some derivatives showed remarkable activity at concentrations lower than 1 μM .
- Comparative Studies : Compounds similar to this compound were compared against established chemotherapeutics like amphotericin B, yielding promising results in terms of selectivity and efficacy against specific cancer types .
Properties
Molecular Formula |
C21H17N5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-amino-N-(4-benzylphenyl)-5-nitroindazole-1-carboxamide |
InChI |
InChI=1S/C21H17N5O3/c22-20-18-13-17(26(28)29)10-11-19(18)25(24-20)21(27)23-16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,22,24)(H,23,27) |
InChI Key |
RHKKYFKNAKEADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=N3)N |
Origin of Product |
United States |
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